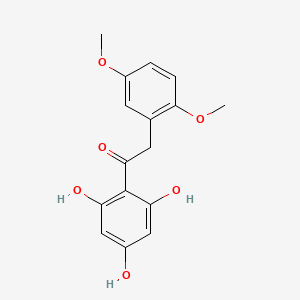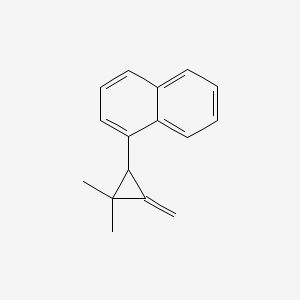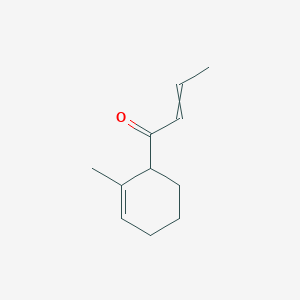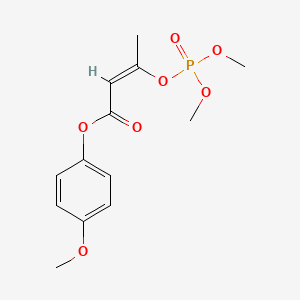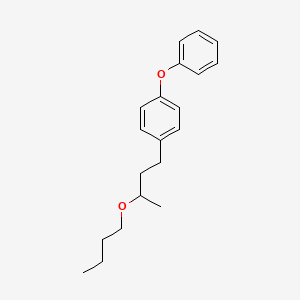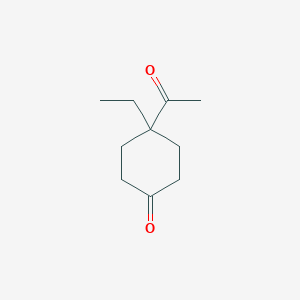
1,4-Benzenediol, bis(1-methylpentadecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, bis(1-methylpentadecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of 1,4-Benzenediol, bis(1-methylpentadecyl)- includes two long alkyl chains (1-methylpentadecyl) attached to the benzene ring, making it a unique derivative of hydroquinone .
Métodos De Preparación
The synthesis of 1,4-Benzenediol, bis(1-methylpentadecyl)- typically involves the alkylation of hydroquinone. The reaction conditions often include the use of strong bases and alkyl halides to introduce the long alkyl chains onto the benzene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
1,4-Benzenediol, bis(1-methylpentadecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: The alkyl chains can undergo substitution reactions with other reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, bis(1-methylpentadecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, bis(1-methylpentadecyl)- involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants. The long alkyl chains may interact with lipid membranes, affecting their fluidity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1,4-Benzenediol, bis(1-methylpentadecyl)- can be compared with other similar compounds such as:
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position. The uniqueness of 1,4-Benzenediol, bis(1-methylpentadecyl)- lies in its long alkyl chains, which impart distinct physical and chemical properties compared to its simpler counterparts.
Propiedades
Número CAS |
63451-51-4 |
|---|---|
Fórmula molecular |
C38H70O2 |
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
2,5-di(hexadecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C38H70O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-33(3)35-31-38(40)36(32-37(35)39)34(4)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-34,39-40H,5-30H2,1-4H3 |
Clave InChI |
BLWQZSLAARXNGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
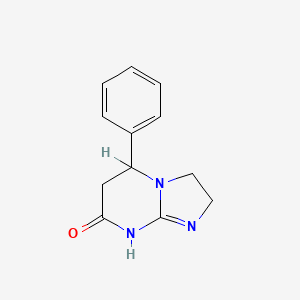
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

